molecular formula C19H28N2O8 B13114061 pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl

pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl

Cat. No.: B13114061
M. Wt: 412.4 g/mol
InChI Key: WDUWJHGAJWFHKA-FMKGYKFTSA-N
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Description

Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl is a complex organic compound that features a pivaloyl group attached to a uracil moiety

Properties

Molecular Formula

C19H28N2O8

Molecular Weight

412.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-(2,2-dimethylpropanoyloxy)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C19H28N2O8/c1-18(2,3)15(24)27-9-10-12(23)13(29-16(25)19(4,5)6)14(28-10)21-8-7-11(22)20-17(21)26/h7-8,10,12-14,23H,9H2,1-6H3,(H,20,22,26)/t10-,12-,13-,14-/m1/s1

InChI Key

WDUWJHGAJWFHKA-FMKGYKFTSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl typically involves the esterification of N-pivaloyl-activated amides. A notable method includes the use of DABCO (10 mol%) as an effective catalyst for the esterification process. The reaction conditions are mild, and the protocol is generic, allowing for a broad substrate scope and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and transamidation reactions can be scaled up for industrial applications. The use of catalysts like DABCO and the optimization of reaction conditions are crucial for efficient large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl has several scientific research applications:

Mechanism of Action

The mechanism of action of pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl involves its ability to act as a directing group in various catalytic reactions. For example, in C–H functionalization, the pivaloyl group directs the ruthenium catalyst to specific positions on the substrate, facilitating selective oxidative olefination . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl is unique due to its dual pivaloyl groups and uracil moiety, which confer distinct reactivity and functional properties

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